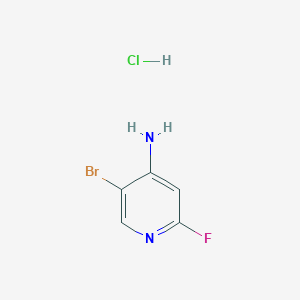

5-Bromo-2-fluoropyridin-4-amine hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

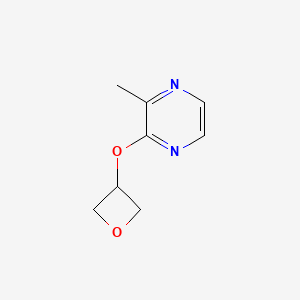

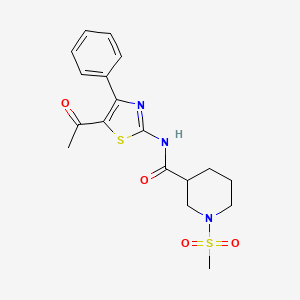

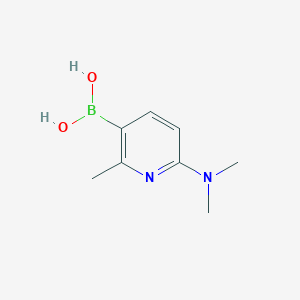

5-Bromo-2-fluoropyridin-4-amine hydrochloride is a chemical compound with the molecular formula C5H4BrFN2 . It is a derivative of pyridine, which is a basic heterocyclic organic compound similar to benzene and pyrrole but with one CH group replaced by a nitrogen atom .

Molecular Structure Analysis

The molecular structure of 5-Bromo-2-fluoropyridin-4-amine hydrochloride consists of a pyridine ring with bromine (Br), fluorine (F), and amine (NH2) substituents . The InChI code for this compound is 1S/C5H4BrFN2.ClH/c6-3-2-9-5(7)1-4(3)8;/h1-2H,(H2,8,9);1H .Physical And Chemical Properties Analysis

5-Bromo-2-fluoropyridin-4-amine hydrochloride is a solid at room temperature . It has a molecular weight of 227.46 g/mol . The compound has a high GI absorption and is BBB permeant . It has a Log Po/w (iLOGP) of 1.45, indicating its lipophilicity .Scientific Research Applications

Chemoselective Functionalization

5-Bromo-2-fluoropyridin-4-amine hydrochloride is utilized in chemoselective functionalization. Studies have demonstrated its application in the selective amination of polyhalopyridines, such as 5-bromo-2-chloropyridine, catalyzed by palladium-Xantphos complexes. This process predominantly yields 5-amino-2-chloropyridine with high chemoselectivity and yield (Jianguo Ji, Tao Li, & W. Bunnelle, 2003).

Synthesis of Fluoropyridines

The compound is involved in the synthesis of fluoropyridines. For example, a study detailed the synthesis of 2-amino-5-[18F]fluoropyridines via a radiofluorination/palladium-catalyzed amination sequence from anisyl(2-bromopyridinyl)iodonium triflate (M. Pauton et al., 2019).

Creation of Structural Manifolds

This chemical plays a role in creating structural manifolds from common precursors. For instance, 5-bromo-2-fluoropyridin-4-amine hydrochloride has been used to synthesize various pyridine derivatives through processes like basicity gradient-driven isomerization of halopyridines (M. Schlosser & Carla Bobbio, 2002).

Transition-Metal-Free Synthesis

The compound is significant in transition-metal-free synthesis methods. An efficient method for the synthesis of 2-aminopyridine derivatives through nucleophilic substitution and hydrolysis has been developed using materials like 5-bromo-2-fluoropyridin-4-amine hydrochloride (Yibiao Li et al., 2018).

Development of Herbicides

It also finds application in the development of novel herbicides. For instance, the cascade cyclization of fluoroalkyl alkynylimines with primary amines has been modified to allow the synthesis of 4-amino-5-fluoropicolinates, a potential structure of interest for herbicide development (Peter L. Johnson et al., 2015).

Mechanism of Action

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 5-Bromo-2-fluoropyridin-4-amine hydrochloride . Factors such as pH, temperature, and the presence of other compounds can affect the compound’s stability and its interactions with its targets.

Safety and Hazards

properties

IUPAC Name |

5-bromo-2-fluoropyridin-4-amine;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4BrFN2.ClH/c6-3-2-9-5(7)1-4(3)8;/h1-2H,(H2,8,9);1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHMWWTDKHDQHKV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CN=C1F)Br)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5BrClFN2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.46 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Bromo-2-fluoropyridin-4-amine hydrochloride | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Benzyl (3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)carbamate](/img/structure/B2406130.png)

![[5-Iodo-2-(2-methylpropyl)pyrazol-3-yl]methanol](/img/structure/B2406132.png)

![Tert-butyl N-[(2-formyl-3,3a,4,5,6,6a-hexahydro-1H-pentalen-2-yl)methyl]carbamate](/img/structure/B2406141.png)

![N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-1-(4-fluorophenyl)methanesulfonamide](/img/structure/B2406147.png)